molecular formula C8H8O2 B14728388 Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid CAS No. 5597-66-0

Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid

Cat. No.: B14728388
CAS No.: 5597-66-0
M. Wt: 136.15 g/mol
InChI Key: QMVJESPZAUVMRO-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid, also known as 2,5-Norbornadiene-7-carboxylic acid, is a bicyclic compound with the molecular formula C8H8O2. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of two fused cyclopentane rings. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions typically involve heating the reactants in an inert solvent such as toluene or xylene at elevated temperatures (around 100-150°C) to facilitate the cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol or alkane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid involves its ability to undergo various chemical transformations due to the presence of reactive double bonds and a carboxylic acid group. These functional groups allow the compound to participate in cycloaddition, oxidation, and reduction reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: Similar bicyclic structure but lacks the carboxylic acid group.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains an anhydride functional group instead of a single carboxylic acid.

    2,5-Norbornadiene: Similar structure but without the carboxylic acid group.

Uniqueness

Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid is unique due to the presence of both a bicyclic structure and a carboxylic acid group, which imparts distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

CAS No.

5597-66-0

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid

InChI

InChI=1S/C8H8O2/c9-8(10)7-5-1-2-6(7)4-3-5/h1-7H,(H,9,10)

InChI Key

QMVJESPZAUVMRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC1C2C(=O)O

Origin of Product

United States

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